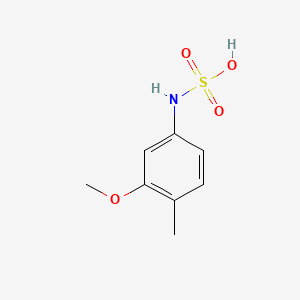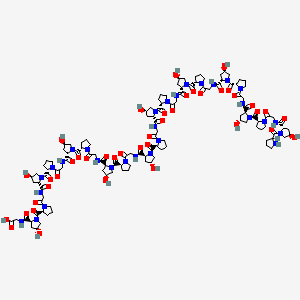
(Prolyl-hydroxylprolyl-glycine)10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Prolyl-hydroxylprolyl-glycine)10 is a synthetic peptide composed of repeating units of proline, hydroxyproline, and glycine. This compound is significant in the field of biochemistry and molecular biology due to its role in collagen synthesis. Collagen is a primary structural protein in various connective tissues in the body, and this compound mimics the repeating tripeptide sequence found in collagen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Prolyl-hydroxylprolyl-glycine)10 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The peptides are then purified using techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
(Prolyl-hydroxylprolyl-glycine)10 can undergo various chemical reactions, including:
Oxidation: The hydroxyproline residues can be oxidized to form keto derivatives.
Reduction: Reduction reactions can target the peptide bonds, although these are less common.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or periodate (IO4-) are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Various reagents, including alkylating agents, can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyproline can yield keto derivatives, while substitution reactions can introduce new functional groups, altering the peptide’s properties.
Applications De Recherche Scientifique
(Prolyl-hydroxylprolyl-glycine)10 has numerous applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and structure.
Biology: The compound is crucial in studying collagen formation and its role in connective tissues.
Medicine: Research on this compound contributes to understanding diseases related to collagen deficiencies, such as osteogenesis imperfecta.
Industry: The peptide is used in the development of biomaterials and tissue engineering.
Mécanisme D'action
The mechanism of action of (Prolyl-hydroxylprolyl-glycine)10 involves its role in collagen synthesis. The peptide mimics the natural tripeptide sequence found in collagen, promoting the formation of stable triple helices. This process is essential for the structural integrity of connective tissues. The molecular targets include enzymes involved in collagen synthesis, such as prolyl hydroxylase, which hydroxylates proline residues to form hydroxyproline.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Prolyl-glycine)10: Lacks the hydroxyl group on proline, affecting its stability and function.
(Hydroxyprolyl-glycine)10: Contains hydroxyproline but lacks proline, altering its structural properties.
(Prolyl-hydroxyprolyl-alanine)10: Substitutes glycine with alanine, impacting its flexibility and function.
Uniqueness
(Prolyl-hydroxylprolyl-glycine)10 is unique due to its precise mimicry of the collagen tripeptide sequence. This specificity makes it an invaluable tool for studying collagen synthesis and related biological processes. Its ability to form stable triple helices distinguishes it from other similar compounds, making it particularly useful in research and industrial applications.
Propriétés
IUPAC Name |
2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-[(2S)-1-[2-[[(2S,4R)-4-hydroxy-1-(pyrrolidine-2-carbonyl)pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C120H172N30O41/c151-61-31-81(141(51-61)111(182)71-11-1-21-121-71)101(172)122-41-91(161)132-22-2-12-72(132)112(183)142-52-62(152)32-82(142)102(173)123-42-92(162)133-23-3-13-73(133)113(184)143-53-63(153)33-83(143)103(174)124-43-93(163)134-24-4-14-74(134)114(185)144-54-64(154)34-84(144)104(175)125-44-94(164)135-25-5-15-75(135)115(186)145-55-65(155)35-85(145)105(176)126-45-95(165)136-26-6-16-76(136)116(187)146-56-66(156)36-86(146)106(177)127-46-96(166)137-27-7-17-77(137)117(188)147-57-67(157)37-87(147)107(178)128-47-97(167)138-28-8-18-78(138)118(189)148-58-68(158)38-88(148)108(179)129-48-98(168)139-29-9-19-79(139)119(190)149-59-69(159)39-89(149)109(180)130-49-99(169)140-30-10-20-80(140)120(191)150-60-70(160)40-90(150)110(181)131-50-100(170)171/h61-90,121,151-160H,1-60H2,(H,122,172)(H,123,173)(H,124,174)(H,125,175)(H,126,176)(H,127,177)(H,128,178)(H,129,179)(H,130,180)(H,131,181)(H,170,171)/t61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71?,72+,73+,74+,75+,76+,77+,78+,79+,80+,81+,82+,83+,84+,85+,86+,87+,88+,89+,90+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSXSIQTILQTNQ-SCWOKBSMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)N2CC(CC2C(=O)NCC(=O)N3CCCC3C(=O)N4CC(CC4C(=O)NCC(=O)N5CCCC5C(=O)N6CC(CC6C(=O)NCC(=O)N7CCCC7C(=O)N8CC(CC8C(=O)NCC(=O)N9CCCC9C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)N1CCCC1C(=O)N1CC(CC1C(=O)NCC(=O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@@H]2C[C@H](CN2C(=O)[C@@H]3CCCN3C(=O)CNC(=O)[C@@H]4C[C@H](CN4C(=O)[C@@H]5CCCN5C(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H]7CCCN7C(=O)CNC(=O)[C@@H]8C[C@H](CN8C(=O)[C@@H]9CCCN9C(=O)CNC(=O)[C@@H]1C[C@H](CN1C(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@@H]1C[C@H](CN1C(=O)C1CCCN1)O)O)O)O)O)O)C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)N1CCC[C@H]1C(=O)N1C[C@@H](C[C@H]1C(=O)NCC(=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C120H172N30O41 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2690.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40350-90-1 |
Source


|
| Record name | (Prolyl-hydroxylprolyl-glycine)10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040350901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4,5,5-Tetramethyl-2-[3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1612410.png)
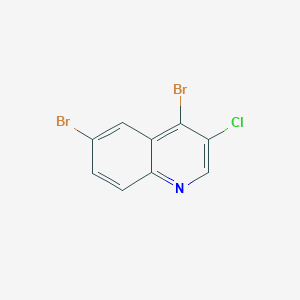
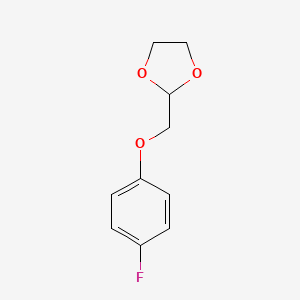
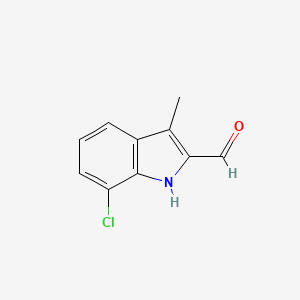
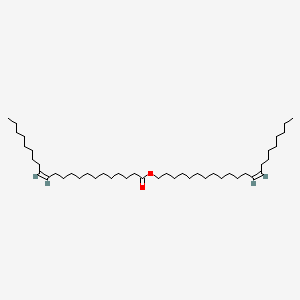
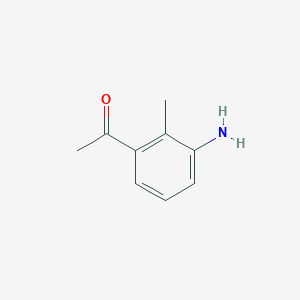
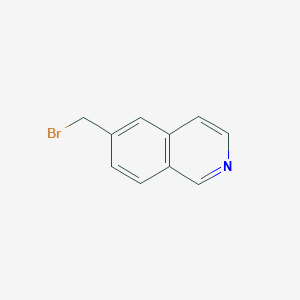

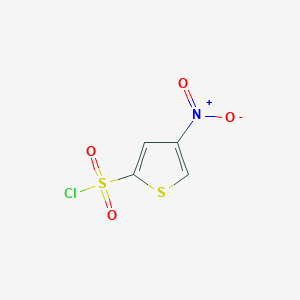
![Methyl 4-[(4-methoxyphenyl)methoxy]-3-oxobutanoate](/img/structure/B1612426.png)
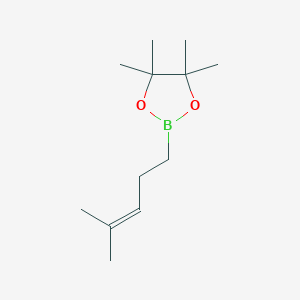
![5-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B1612428.png)
![2-(7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)acetic acid](/img/structure/B1612429.png)
